molecular formula C23H17Br2ClN2 B10921161 3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10921161
M. Wt: 516.7 g/mol
InChI Key: GDOQAWKCBHMDHN-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on its phenyl rings, making it a highly substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The phenyl rings with bromine, chlorine, and methyl groups are introduced through electrophilic aromatic substitution reactions. Bromination and chlorination can be carried out using bromine and chlorine reagents, respectively, while methylation can be achieved using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-bromophenyl)-1-phenyl-4-methyl-1H-pyrazole: Lacks the chlorine and methyl substituents on the phenyl ring.

    3,5-bis(4-chlorophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole: Contains chlorine instead of bromine on the phenyl rings.

    3,5-diphenyl-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole: Lacks the bromine substituents on the phenyl rings.

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both bromine and chlorine atoms, along with the methyl groups, provides a distinct set of characteristics that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C23H17Br2ClN2

Molecular Weight

516.7 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methylpyrazole

InChI

InChI=1S/C23H17Br2ClN2/c1-14-3-12-20(13-21(14)26)28-23(17-6-10-19(25)11-7-17)15(2)22(27-28)16-4-8-18(24)9-5-16/h3-13H,1-2H3

InChI Key

GDOQAWKCBHMDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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